molecular formula C16H15N3O2S B2627023 N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1172477-82-5

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2627023
CAS No.: 1172477-82-5
M. Wt: 313.38
InChI Key: KOJLJECQVXDRJK-UHFFFAOYSA-N
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Description

Fundamental Characteristics of Five-Membered Heterocycles

Five-membered heterocycles are aromatic or non-aromatic rings containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) alongside carbon atoms. Their electronic structure, governed by conjugated π-electrons and heteroatom lone pairs, confers distinct physicochemical properties. For example, pyrrole’s nitrogen atom donates two electrons to the aromatic sextet, creating electron-rich regions that facilitate electrophilic substitution. Similarly, thiophene’s sulfur atom enhances ring stability through resonance, while 1,3,4-oxadiazole’s two nitrogen and one oxygen atom create a planar, electron-deficient system ideal for hydrogen bonding and dipole interactions.

Table 1: Key Five-Membered Heterocycles in Drug Design

Heterocycle Heteroatoms Aromaticity Common Applications
Pyrrole 1 Nitrogen Aromatic Antibiotics, Anticancer Agents
Furan 1 Oxygen Aromatic Antiviral, Anti-inflammatory Drugs
Thiophene 1 Sulfur Aromatic CNS Agents, Antimicrobials
1,3,4-Oxadiazole 2 Nitrogen, 1 Oxygen Aromatic Bioisosteres, Enzyme Inhibitors

The aromaticity and electron distribution of these heterocycles directly influence their reactivity and interactions with biological targets. For instance, 1,3,4-oxadiazoles exhibit reduced basicity compared to imidazoles, making them resistant to protonation in physiological conditions, thereby improving metabolic stability.

Structural Significance of 1,3,4-Oxadiazole Motifs in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery due to its versatility as a bioisostere. It effectively mimics carboxylic acid, ester, or amide groups while offering superior hydrolytic stability and reduced off-target interactions. For example, replacing a labile ester group in a drug candidate with a 1,3,4-oxadiazole ring can enhance oral bioavailability by resisting enzymatic degradation.

Table 2: Pharmacological Applications of 1,3,4-Oxadiazole Derivatives

Compound Class Target/Activity Key Structural Feature
Anti-inflammatory Agents COX-2 Inhibition 1,3,4-Oxadiazole linked to aryl groups
Anticancer Agents Tubulin Polymerization Inhibition 1,3,4-Oxadiazole with nitro substituents
Antimicrobials DNA Gyrase Inhibition 1,3,4-Oxadiazole-thiazole hybrids

The planar structure of 1,3,4-oxadiazole facilitates π-stacking with aromatic residues in enzyme active sites, as seen in CB2 receptor ligands where oxadiazole derivatives exhibit nanomolar affinity. Additionally, the dipole moment (~3.5 D) of the 1,3,4-oxadiazole ring enhances solubility in polar environments, addressing the hydrophobicity challenges of purely carbocyclic drugs.

Pharmacological Relevance of Thiophene-Acetamide Hybrid Systems

Thiophene-acetamide hybrids combine the electron-rich thiophene ring with the hydrogen-bonding capacity of the acetamide group, creating multifunctional pharmacophores. The thiophene moiety engages in hydrophobic interactions and π-π stacking with protein binding pockets, while the acetamide group forms hydrogen bonds with residues like asparagine or glutamine.

Table 3: Bioactive Thiophene-Acetamide Derivatives

Compound Biological Activity Key Interaction Mechanism
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Antimicrobial Disruption of bacterial cell wall synthesis
2-(Thiophen-2-yl)-N-(pyridin-3-yl)acetamide Anticonvulsant Modulation of GABAergic signaling

In the target compound N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, the 3,5-dimethylphenyl substituent on the oxadiazole ring introduces steric bulk, potentially enhancing selectivity for hydrophobic binding pockets. Simultaneously, the thiophene-acetamide chain extends into solvent-exposed regions, optimizing solubility without compromising target engagement.

Properties

IUPAC Name

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-6-11(2)8-12(7-10)15-18-19-16(21-15)17-14(20)9-13-4-3-5-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLJECQVXDRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxadiazole-thiophene intermediate with an acylating agent, such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of thiophene enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity.

Anticancer Properties

Studies indicate that oxadiazole derivatives can act as potential anticancer agents. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, with some studies reporting IC50_{50} values in the micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole-containing compounds have been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various oxadiazole derivatives against fungal pathogens like Candida albicans. The results indicated that modifications to the oxadiazole structure could significantly enhance antifungal activity .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide showed promising results in reducing cell viability. The compound was found to induce apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide varies depending on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the oxadiazole and thiophene rings, affecting its performance in electronic devices.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: Electron-donating groups (e.g., 3,5-dimethylphenyl in the target compound) enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., chloro in 8t) . Thiophene vs.

Biological Activity Trends: Anticancer Potential: Compounds with indole or benzodioxole substituents (e.g., 8t and 8u in ) exhibit cytotoxic effects on cancer cell lines, suggesting the target compound’s thiophene and dimethylphenyl groups may similarly interact with MMP-9 or LOX pathways . Enzyme Inhibition: The 3,5-dimethylphenyl group in the target compound and analog 5242-1102 may mimic the hydrophobic pockets of enzymes like SIRT2 or LOX, as seen in related derivatives .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) induce distinct crystal packing compared to para-substituted analogs. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting steric and electronic effects from methyl groups influence solid-state geometry .
  • Solubility : The thiophene ring in the target compound may improve aqueous solubility compared to bulkier substituents like diphenylmethyl (e.g., in ), though this depends on countervailing hydrophobic contributions from the dimethylphenyl group.

Computational and Docking Insights

  • MMP-9 Inhibition : Docking studies of oxadiazole derivatives (e.g., compounds 8 and 9 in ) reveal that substituents like benzodioxole or thiophene occupy the S1' pocket of MMP-9 via hydrophobic interactions. The target compound’s thiophene and dimethylphenyl groups may similarly anchor to this pocket .
  • SIRT2 Binding : Arylthio and pyrimidinyl-methyl substituents in SIRT2 inhibitors () suggest that the target compound’s thiophene could engage in π-stacking with active-site residues like Phe-96 or His-185.

Biological Activity

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential neuroprotective effects.

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 355.41 g/mol. The structure features a 1,3,4-oxadiazole ring and a thiophene moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). It exhibited IC50 values indicating potent inhibitory effects. For example, in one study, derivatives of similar structures showed IC50 values as low as 0.67 µM against the PC-3 cell line .
Cell Line IC50 Value (µM) Reference
HEPG21.18 ± 0.14
MCF70.80
PC-30.67

The mechanism underlying the anticancer activity involves the induction of apoptosis and inhibition of critical signaling pathways such as EGFR and Src kinases. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes relevant in disease processes:

  • Alkaline Phosphatase Inhibition : Inhibitory studies indicated that certain derivatives demonstrated significant activity against alkaline phosphatase with IC50 values around 0.420 ± 0.012 µM .
Enzyme IC50 Value (µM) Reference
Alkaline Phosphatase0.420 ± 0.012
EGFR0.24
Src0.96

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of compounds related to this compound. For example, compounds with similar structural motifs have been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • Elemental Analysis : Validates purity and stoichiometry .

How can researchers resolve discrepancies in crystallographic data for meta-substituted acetamide derivatives?

Advanced Research Question

  • Software Tools : Use SHELXL for refinement to address anisotropic displacement or twinning .
  • Asymmetric Unit Analysis : Check for multiple molecules in the unit cell (e.g., shows two molecules in 3,5-dimethylphenyl derivatives) .
  • Electron Density Maps : Analyze substituent effects (e.g., meta-methyl groups altering torsion angles) .
  • Validation : Cross-check with Mercury or WinGX for packing interactions and geometry .

What strategies are effective for evaluating the compound’s enzyme inhibition potential (e.g., LOX, BChE)?

Advanced Research Question

  • In Vitro Assays : Use spectrophotometric methods (e.g., LOX inhibition via linoleic acid oxidation monitoring at 234 nm) .
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
  • Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition .
  • Controls : Include positive controls (e.g., quercetin for LOX) and validate with enzyme-free blanks .

How does meta-substitution (3,5-dimethylphenyl) influence the compound’s solid-state geometry and reactivity?

Advanced Research Question

  • X-ray Diffraction : Compare crystal parameters (e.g., space group, lattice constants) with analogs. Electron-donating methyl groups reduce planarity, increasing torsional strain .
  • DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential (MESP) to predict nucleophilic/electrophilic sites .
  • Thermal Analysis : DSC/TGA to assess stability linked to substitution patterns.

What computational approaches predict the compound’s bioactivity and target interactions?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding with enzymes (e.g., BChE active site) .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett constants) with activity data from analogs .
  • MD Simulations : Assess binding stability over time (e.g., GROMACS for 100 ns trajectories).

How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding.
  • Metabolite Identification : Use LC-MS/MS to detect oxidative/degradation products .
  • Dose Optimization : Adjust in vivo doses based on bioavailability (e.g., IV vs. oral administration).

What are the challenges in interpreting SAR for 1,3,4-oxadiazole-acetamide hybrids?

Advanced Research Question

  • Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) may hinder target binding despite enhancing stability.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) can reduce nucleophilicity of the oxadiazole ring .
  • Biological Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize data inconsistency .

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